Lithium diiodosalicylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

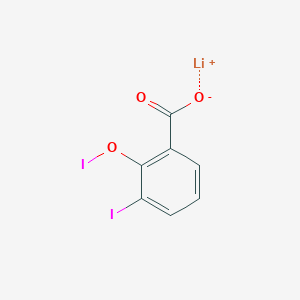

Molecular Formula |

C7H3I2LiO3 |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

lithium;3-iodo-2-iodooxybenzoate |

InChI |

InChI=1S/C7H4I2O3.Li/c8-5-3-1-2-4(7(10)11)6(5)12-9;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

WZWIUROICCLFAB-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)I)OI)C(=O)[O-] |

Synonyms |

3,5-diiodosalicylic acid 3,5-diiodosalicylic acid, disodium salt 3,5-diiodosalicylic acid, lithium salt 3,5-diiodosalicylic acid, monolithium salt 3,5-diiodosalicylic acid, monosodium salt lithium di-iodosalicylate lithium diiodosalicilate lithium diiodosalicylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lithium Diiodosalicylate in Cell Lysis

For researchers, scientists, and drug development professionals engaged in the intricate world of cellular and molecular biology, the effective lysis of cells to isolate their components is a foundational and critical step. Among the arsenal of chemical lysing agents, Lithium Diiodosalicylate (LIS) stands out for its unique properties and efficacy, particularly in the selective solubilization of membrane proteins. This guide provides a comprehensive exploration of the mechanism of action of LIS, offering field-proven insights and detailed protocols to empower your research.

Introduction to this compound: A Potent Chaotrope

This compound is a powerful chaotropic agent, a class of substances that disrupt the intricate network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic effects, that maintain the native structure of macromolecules and cellular assemblies.[1][2] This disruption of the highly ordered structure of water molecules weakens the hydrophobic effect, a primary force stabilizing the lipid bilayer of cell membranes and the tertiary and quaternary structures of proteins.[1][2]

The LIS molecule is composed of a lithium cation (Li⁺) and a diiodosalicylate anion. This unique combination imparts a potent and selective solubilizing capacity, making it an invaluable tool for dissecting cellular architecture, particularly for the challenging task of extracting membrane-associated proteins.

The Molecular Mechanism of LIS-Mediated Cell Lysis

The lytic action of this compound is a multi-faceted process involving a concerted attack on the cell membrane's primary components: the lipid bilayer and its embedded proteins.

Disruption of the Lipid Bilayer: A Two-Pronged Assault

The structural integrity of the cell membrane is fundamentally dependent on the hydrophobic interactions between the acyl chains of phospholipids. LIS disrupts this delicate balance through the distinct actions of its constituent ions.

-

The Role of the Lithium Cation (Li⁺): Recent biophysical studies have revealed that lithium ions can directly interact with the negatively charged phosphate headgroups of phospholipids in the cell membrane.[2] This interaction has been shown to stiffen the lipid bilayer, altering its fluidity and making it more susceptible to disruption. While seemingly counterintuitive to a lytic event, this initial rigidification may create localized stress points within the membrane.

-

The Action of the Diiodosalicylate Anion: The diiodosalicylate component is the primary driver of membrane destabilization. As a bulky, amphiphilic anion, it exhibits several key behaviors:

-

Insertion into the Bilayer: The salicylate portion of the molecule, with its aromatic ring, possesses hydrophobic character, allowing it to penetrate the hydrophobic core of the lipid bilayer.[3] Studies on salicylate derivatives have demonstrated their ability to decrease membrane stiffness and stability.[1][3]

-

Weakening of Hydrophobic Interactions: As a potent chaotrope, the diiodosalicylate anion disrupts the ordered structure of water molecules at the lipid-water interface. This interference with the hydrophobic effect reduces the cohesive forces between the phospholipid tails, effectively "dissolving" the membrane structure.[1]

-

Increased Permeability: The insertion of diiodosalicylate molecules creates defects in the lipid packing, leading to an increase in membrane permeability and the eventual loss of cellular contents.[3]

-

The following diagram illustrates the proposed mechanism of LIS interaction with the lipid bilayer:

Caption: LIS-mediated disruption of the cell membrane.

Selective Solubilization of Membrane Proteins

One of the most significant and advantageous features of LIS is its ability to selectively solubilize certain membrane proteins. The foundational work by Marchesi and Andrews in 1971 demonstrated the successful extraction of water-soluble glycoproteins from human red blood cell membranes using LIS.[4] Subsequent research has shown that LIS can preferentially release non-glycosylated proteins, such as actin and other cytoskeletal components, while leaving glycoproteins embedded in the membrane.[5]

The precise mechanism for this selectivity is thought to be a combination of factors:

-

Disruption of Protein-Lipid and Protein-Protein Interactions: As a chaotrope, LIS disrupts the non-covalent bonds that anchor peripheral and some integral proteins to the membrane and to each other.

-

Differential Stability of Glycoproteins: The extensive glycosylation of many membrane proteins provides a hydrophilic shield that may protect them from the full chaotropic effect of LIS, thus retaining them in the lipid environment. In contrast, non-glycosylated proteins are more exposed and susceptible to denaturation and solubilization.

-

Concentration Dependence: The selectivity of LIS is highly dependent on its concentration. Lower concentrations (e.g., 20-30 mM) favor the selective release of certain proteins, while higher concentrations (e.g., 200 mM) lead to the wholesale disruption of the membrane and solubilization of most membrane components.[5]

Experimental Protocols and Considerations

The successful application of LIS for cell lysis requires careful optimization of the experimental conditions. The following provides a general framework and key considerations for developing a robust protocol.

General LIS Lysis Buffer Formulation

A typical starting point for a LIS lysis buffer is as follows:

| Component | Concentration | Purpose |

| This compound | 20-200 mM | Primary lysing and solubilizing agent. |

| Tris-HCl | 25-50 mM | Buffering agent to maintain a stable pH (typically pH 7.4-8.0). |

| EDTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases and nucleases. |

| Protease Inhibitor Cocktail | Varies | Prevents degradation of target proteins by released proteases. |

| Nuclease (e.g., DNase I) | Optional | Reduces viscosity from released nucleic acids. |

Causality Behind Component Choices:

-

LIS Concentration: This is the most critical parameter to optimize. Start with a lower concentration (e.g., 25 mM) for selective solubilization and increase to 100-200 mM for complete lysis. The optimal concentration will vary depending on the cell type and the specific proteins of interest.

-

Buffer and pH: A stable pH is crucial for maintaining the integrity and activity of the target proteins. Tris-HCl is a common choice due to its buffering capacity in the physiological range.

-

Inhibitors: The lysis process releases a host of degradative enzymes. The inclusion of a broad-spectrum protease inhibitor cocktail is essential to protect the target proteins. If nucleic acids are not the target of interest, the addition of a nuclease can significantly reduce the viscosity of the lysate, facilitating subsequent handling.

Step-by-Step Lysis Protocol for Adherent Mammalian Cells

This protocol provides a general workflow. Optimization of incubation times and LIS concentration is recommended for each specific cell type and application.

-

Cell Culture and Harvest:

-

Culture adherent cells to 70-90% confluency in an appropriate culture vessel.

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual serum proteins.

-

-

Cell Lysis:

-

Add the pre-chilled LIS lysis buffer to the cell monolayer. A typical volume is 1 mL for a 10 cm dish.

-

Incubate the dish on a rocking platform or with gentle agitation for 15-30 minutes at 4°C. The low temperature helps to minimize protease activity.

-

-

Lysate Collection and Clarification:

-

Scrape the cells from the surface of the dish using a cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube. Avoid disturbing the pellet.

-

The lysate is now ready for downstream applications or can be stored at -80°C.

-

Workflow for LIS-Mediated Cell Lysis

Caption: A typical workflow for cell lysis using LIS.

Data Presentation: Quantifying Lysis Efficiency

To ensure the reproducibility and validity of your experiments, it is crucial to quantify the efficiency of cell lysis. This can be achieved through various methods, and the data should be presented in a clear and structured format.

Methods for Quantifying Lysis Efficiency

-

Protein Assay: Use a standard protein quantification assay (e.g., BCA or Bradford) to measure the total protein concentration in the lysate. Compare the protein yield from different LIS concentrations or lysis conditions.

-

Microscopy: Visualize the cells before and after lysis using a light microscope to qualitatively assess the degree of cell disruption. For more detailed analysis, transmission electron microscopy (TEM) can reveal ultrastructural changes to the cell membrane and organelles.[5]

-

Enzyme Activity Assays: If a specific cellular enzyme is being studied, its activity can be measured in the lysate as an indicator of successful release from the cell.

Example Data Table

| LIS Concentration (mM) | Total Protein Yield (µg/mL) | Cell Viability (Post-Lysis) | Notes |

| 0 (Control) | 50 ± 5 | 98% ± 2% | Intact cells, minimal protein release. |

| 25 | 850 ± 45 | 45% ± 5% | Selective release of proteins observed. |

| 50 | 1500 ± 80 | 15% ± 3% | Increased protein solubilization. |

| 100 | 2200 ± 110 | <5% | Near-complete cell lysis. |

| 200 | 2350 ± 120 | <1% | Complete cell lysis and membrane disruption. |

Conclusion: Harnessing the Power of LIS in Your Research

This compound is a potent and versatile tool for cell lysis, offering the unique advantage of selective protein solubilization. By understanding its chaotropic mechanism of action and by carefully optimizing experimental protocols, researchers can effectively harness the power of LIS to dissect cellular components and advance their scientific investigations. This guide provides the foundational knowledge and practical insights to integrate this powerful reagent into your research with confidence and precision.

References

- 1. Effects of salicylic acid derivatives on red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Effect of salicylate on the elasticity, bending stiffness, and strength of SOPC membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycoproteins: isolation from cellmembranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Chaotrope: A Technical Guide to the Early Use of Lithium Diiodosalicylate in Protein Extraction

For researchers, scientists, and drug development professionals navigating the complexities of protein isolation, understanding the historical evolution of extraction methodologies provides a crucial foundation. Before the widespread availability of sophisticated detergents and standardized kits, the challenge of liberating integral and membrane-associated proteins from the lipid bilayer was a significant barrier to their characterization. This guide delves into the pioneering research on Lithium 3,5-diiodosalicylate (LIS), a potent chaotropic agent that revolutionized the field of membrane biochemistry, particularly in the selective extraction of glycoproteins.

The Pre-LIS Landscape: A World of Harsh Solubilization

In the mid-20th century, the toolkit for membrane protein extraction was limited and often yielded denatured or aggregated proteins. Methods predominantly relied on harsh organic solvents or strong ionic detergents like sodium dodecyl sulfate (SDS). While effective at solubilizing membranes, these methods often irreversibly destroyed the protein's native conformation and biological activity, hindering functional studies. The quest for a milder, more selective agent that could disrupt the membrane while preserving the integrity of the target protein was paramount.

Enter Lithium Diiodosalicylate: A Novel Chaotropic Agent

This compound emerged as a powerful tool due to its unique properties as a chaotropic agent. Chaotropic agents are substances that disrupt the highly ordered hydrogen-bonding network of water.[1][2] This disruption weakens the hydrophobic effect, a primary force that stabilizes both protein structures and the lipid bilayer of cell membranes.[2][3][4] By increasing the entropy of the system, LIS effectively lowers the energy barrier for the transfer of nonpolar molecules, such as the hydrophobic domains of integral membrane proteins, into the aqueous phase.

The diiodosalicylate anion, with its large, polarizable iodine atoms, is particularly effective at disrupting these weak interactions. The lithium cation also plays a role, though the primary chaotropic effect is attributed to the anion. This ability to gently "dissolve" the membrane by disrupting the forces holding it together, rather than through brute-force detergency, was the key to its success.

The Seminal Work of Marchesi and Andrews: Isolating Glycophorin A

The breakthrough in the application of LIS for protein extraction came in 1971 from the work of V. T. Marchesi and E. P. Andrews.[1] Their research, published in Science, detailed a remarkably effective method for extracting the major sialoglycoprotein (now known as Glycophorin A) from human red blood cell membranes, or "ghosts." This work was pivotal as it provided a means to isolate a significant membrane glycoprotein in a water-soluble and relatively intact form, paving the way for its detailed biochemical characterization.

The extracted glycoprotein was found to be approximately 60% carbohydrate and 40% protein by weight and retained important biological activities, including blood group antigenicity and receptors for influenza virus and phytohemagglutinins.[1] This preservation of function underscored the gentle nature of the LIS extraction method compared to previous techniques.

Mechanism of LIS-Mediated Extraction

The proposed mechanism of LIS action involves a multi-step process that capitalizes on its chaotropic properties.

Caption: Proposed mechanism of LIS action on a cell membrane.

Initially, LIS molecules in the aqueous solution disrupt the hydrogen-bonding network of water. This allows the diiodosalicylate anions to partition into the less polar environment of the lipid bilayer. Once within the membrane, LIS further disrupts the weak, non-covalent interactions (van der Waals forces and hydrophobic interactions) between lipid molecules and between lipids and integral proteins. This leads to a destabilization and "loosening" of the membrane structure, ultimately allowing for the release of membrane components. The genius of the Marchesi and Andrews method was in finding a concentration of LIS that was sufficient to release the desired glycoproteins without causing a complete and indiscriminate dissolution of the entire membrane.

Experimental Protocol: The Marchesi and Andrews Method (1971)

The following is a detailed, step-by-step methodology derived from the seminal work of Marchesi and Andrews for the extraction of glycoproteins from human erythrocyte membranes.

I. Preparation of Erythrocyte Ghosts

-

Blood Collection: Obtain fresh human blood collected in an anticoagulant solution (e.g., EDTA).

-

Washing: Centrifuge the blood to pellet the red blood cells (RBCs). Remove the plasma and buffy coat. Wash the packed RBCs three times with a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) to remove plasma proteins.

-

Hemolysis: Lyse the washed RBCs by extensive dialysis against a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4). This will cause the cells to swell and burst, releasing their cytoplasmic contents (hemoglobin).

-

Membrane Isolation: Centrifuge the hemolysate at high speed (e.g., 20,000 x g) to pellet the erythrocyte membranes, now referred to as "ghosts."

-

Washing the Ghosts: Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is free of hemoglobin and the pellet is white or pale pink.

II. LIS Extraction of Glycoproteins

-

Resuspension: Resuspend the packed erythrocyte ghosts in a 0.3 M this compound solution in 0.05 M Tris-HCl buffer, pH 7.5. The ratio of packed ghosts to LIS solution should be approximately 1:4 (v/v).

-

Incubation: Stir the suspension at room temperature for 15 minutes.

-

Phenol Partitioning: Add an equal volume of 50% phenol in water to the LIS-treated membrane suspension. Stir the mixture vigorously at 4°C for 30 minutes.

-

Phase Separation: Separate the aqueous and phenol phases by centrifugation at 4,000 x g for 10 minutes at 4°C. The glycoproteins will partition into the aqueous (upper) phase.

-

Collection and Dialysis: Carefully collect the aqueous phase, avoiding the denatured protein at the interface. Dialyze the aqueous phase extensively against distilled water at 4°C to remove LIS and phenol.

-

Lyophilization: Lyophilize the dialyzed aqueous phase to obtain the crude glycoprotein extract as a dry powder.

Caption: Experimental workflow for LIS-based glycoprotein extraction.

Quantitative Analysis of Early LIS Extractions

The following table summarizes the key quantitative data from the early work on LIS extraction, highlighting the composition of the final product.

| Parameter | Value | Source |

| Starting Material | Human Erythrocyte Membranes (Ghosts) | Marchesi & Andrews, 1971[1] |

| Extraction Agent | 0.3 M this compound | Marchesi & Andrews, 1971[1] |

| Final Product Composition | ||

| - Carbohydrate | ~60% (by weight) | Marchesi & Andrews, 1971[1] |

| - Protein | ~40% (by weight) | Marchesi & Andrews, 1971[1] |

| Biological Activity Retained | AB and MN blood group antigens, influenza virus receptors, phytohemagglutinin receptors | Marchesi & Andrews, 1971[1] |

Trustworthiness and Self-Validation of the Protocol

The robustness of the LIS extraction protocol lies in its inherent self-validating steps. The visual confirmation of white ghosts ensures the removal of cytoplasmic contaminants. The clear separation of the aqueous and phenol phases provides a straightforward method for isolating the desired glycoproteins. Furthermore, the retention of biological activity in the final product serves as a functional validation of the method's gentle nature. The homogeneity of the extracted glycoprotein could be further assessed by techniques available at the time, such as polyacrylamide gel electrophoresis.

Conclusion: The Lasting Impact of Early LIS Research

The introduction of this compound for protein extraction by Marchesi and Andrews was a landmark achievement in membrane biochemistry. It provided a simple, effective, and relatively gentle method for isolating a major glycoprotein, opening the door for detailed structural and functional studies that were previously intractable. While modern proteomics employs a vast array of detergents and extraction techniques, the fundamental principles of chaotropic solubilization demonstrated by this early research remain highly relevant. This work serves as a powerful reminder of the ingenuity and foundational importance of early biochemical methodologies in shaping our current understanding of cellular processes.

References

- 1. Glycoproteins: isolation from cellmembranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 3. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Function of Lithium Diiodosalicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium 3,5-diiodosalicylate (LDS or LIS) is a powerful chaotropic agent and anionic detergent widely utilized in biochemical and biomedical research. Its unique chemical structure allows for the effective dissociation of complex macromolecular structures, such as cell membranes and protein complexes, under non-denaturing conditions. This guide provides a comprehensive overview of the molecular structure of LDS, elucidates its mechanism of action, and details its principal applications in the laboratory. By synthesizing structural chemistry with practical, field-proven methodologies, this document serves as an essential resource for professionals engaged in protein chemistry, membrane biology, and nucleic acid research.

The Molecular Architecture of Lithium Diiodosalicylate

This compound is the lithium salt of 3,5-diiodosalicylic acid. Its structure is fundamental to its function as a potent dissociating agent. The molecule can be deconstructed into several key components:

-

Salicylate Backbone: The core is a salicylic acid molecule, consisting of a benzene ring with ortho-positioned hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Iodine Atoms: Two large, hydrophobic iodine atoms are substituted at the 3 and 5 positions of the benzene ring. These bulky groups are critical for disrupting hydrophobic interactions within and between macromolecules.

-

Lithium Cation: The acidic proton of the carboxyl group is replaced by a lithium ion (Li⁺), forming an ionic bond with the carboxylate anion (-COO⁻). This salt formation enhances its solubility in aqueous solutions.

The combination of a hydrophobic aromatic ring with bulky iodine atoms and a hydrophilic, charged carboxylate group gives LDS its amphipathic character, enabling it to interact with both nonpolar and polar environments within biological structures.

Chemical and Physical Properties

A summary of the key properties of Lithium 3,5-diiodosalicylate is presented below for quick reference.

| Property | Value |

| Chemical Formula | C₇H₃I₂LiO₃ |

| Molecular Weight | 395.85 g/mol [1] |

| CAS Number | 653-14-5[1] |

| Appearance | Off-white to pale yellow crystalline powder |

| Synonyms | LIS, Lithium 2-hydroxy-3,5-diiodobenzoate[1] |

| Purity | Typically ≥95% for research grade[1] |

| Storage Temperature | −20°C |

Structural Visualization

The 2D chemical structure of this compound is depicted below, highlighting the spatial arrangement of its functional groups.

Mechanism of Action: A Controlled Dissociation Agent

This compound is classified as a chaotropic agent . Chaotropic agents disrupt the highly ordered hydrogen-bonding network of water molecules.[2] This disruption weakens the hydrophobic effect, which is a primary force driving the folding of proteins and the assembly of biological membranes.[2]

The mechanism by which LDS dissociates macromolecular complexes involves a multi-pronged attack on non-covalent forces:

-

Disruption of Hydrophobic Interactions: The large, nonpolar diiodophenyl group of LDS readily partitions into the hydrophobic cores of proteins and the lipid bilayers of membranes. This intercalation physically separates protein subunits and solubilizes membrane components.

-

Interference with Ionic Bonds: The negatively charged carboxylate group can interfere with salt bridges and other electrostatic interactions that stabilize protein tertiary and quaternary structures.

-

Weakening of van der Waals Forces: The sheer size and presence of the LDS molecules intercalating into protein and membrane structures disrupt the close packing required for strong van der Waals interactions.

Unlike harsh detergents like Sodium Dodecyl Sulfate (SDS), which typically cause extensive protein denaturation, LDS is considered a milder agent. It can selectively release non-integrally associated proteins from membranes while leaving the core transmembrane proteins and their associated enzymatic activities largely intact.[3] This property makes it invaluable for studying membrane architecture and isolating specific membrane-associated proteins.[3][4]

Key Applications in Scientific Research

The unique properties of LDS lend it to several critical applications in the laboratory, primarily focused on the gentle dissociation of complex biological structures.

A. Isolation of Membrane Glycoproteins

One of the classic and most powerful applications of LDS is the extraction of glycoproteins from cell membranes.[4] LDS effectively solubilizes the membrane, releasing integral and peripheral proteins. A seminal application is the isolation of glycophorin A from human erythrocyte membranes. The procedure allows for the purification of this heavily glycosylated protein in a water-soluble form, which retains its antigenic properties and receptor functions.[4] This method has been adapted for the study of various membrane glycoproteins from different cell and tissue types.

B. Selective Dissociation of Protein Complexes

LDS is used to selectively remove cytoskeletal or other peripherally associated proteins from membranes without disturbing the integral protein components.[3] For instance, researchers have used low concentrations of LDS (20-30 mM) to release actin and other non-glycosylated inner core proteins from intestinal microvillus membranes, while the intrinsic membrane glycoproteins and their enzymatic activities remained associated with the membrane fraction.[3] This selectivity is crucial for mapping protein-protein interactions at the membrane interface.

C. Cell Lysis for Nucleic Acid and Protein Extraction

As a chaotropic agent, LDS is an effective component of lysis buffers for the extraction of DNA, RNA, and total cellular protein.[2] It disrupts cell walls and membranes while simultaneously denaturing and inactivating nucleases and proteases that would otherwise degrade the target molecules. This makes it particularly useful for extracting nucleic acids from challenging samples, such as plant tissues, which are rich in degradation enzymes and inhibitors.

| Reagent | Primary Mechanism | Typical Use | Denaturing Effect |

| This compound (LDS) | Chaotropic; disrupts hydrophobic interactions | Selective release of membrane proteins | Mild to Moderate |

| Sodium Dodecyl Sulfate (SDS) | Anionic detergent; binds to and unfolds proteins | SDS-PAGE, total cell lysis | Strong |

| Triton™ X-100 | Non-ionic detergent; solubilizes membranes | Solubilizing membrane proteins, IP | Very Mild (Non-denaturing) |

| Guanidinium Chloride | Chaotropic salt; disrupts H-bonds | RNA extraction, protein denaturation studies | Very Strong |

| Urea | Chaotropic agent; disrupts H-bonds | Protein solubilization, denaturing gels | Strong (concentration-dependent) |

Experimental Protocol: Isolation of Glycoproteins from Erythrocyte Membranes using LDS

This protocol is a generalized workflow based on established methods for extracting glycoproteins from red blood cell "ghosts" (membranes).

Materials and Reagents

-

Packed human red blood cells (RBCs)

-

Phosphate Buffered Saline (PBS), ice-cold

-

5 mM Sodium Phosphate buffer, pH 8.0 (Hypotonic Lysis Buffer), ice-cold

-

LDS Solution: 0.3 M Lithium 3,5-diiodosalicylate in 50 mM Tris-HCl, pH 7.5

-

50 mM Tris-HCl, pH 7.5

-

Aqueous Phenol Solution (90%)

-

Diethyl ether

-

Protease Inhibitor Cocktail

Step-by-Step Methodology

-

Preparation of Erythrocyte Ghosts: a. Wash packed RBCs three times with 10 volumes of ice-cold PBS, centrifuging at 2,500 x g for 10 minutes at 4°C after each wash. b. Lyse the washed RBCs by resuspending the pellet in 40 volumes of ice-cold Hypotonic Lysis Buffer containing protease inhibitors. c. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes (ghosts). d. Repeat the wash with hypotonic buffer until the supernatant is clear and the pellet is white/pale pink.

-

LDS Extraction: a. Resuspend the final ghost pellet in 50 mM Tris-HCl, pH 7.5 to a protein concentration of approximately 5 mg/mL. b. Add an equal volume of the 0.3 M LDS Solution to the membrane suspension. c. Stir the mixture gently at room temperature for 15 minutes. d. Centrifuge at 45,000 x g for 90 minutes at 4°C to pellet insoluble material. e. Carefully collect the supernatant, which contains the solubilized glycoproteins.

-

Phenol-Water Partitioning: a. Add an equal volume of cold 90% aqueous phenol to the LDS supernatant. b. Stir the mixture vigorously for 15 minutes at 4°C. c. Centrifuge at 4,000 x g for 60 minutes at 4°C. Three layers will form: an upper aqueous layer (containing glycoproteins), a protein disc at the interface, and a lower phenol layer (containing lipids and hydrophobic proteins). d. Carefully aspirate the upper aqueous phase.

-

Purification and Recovery: a. Dialyze the aqueous phase extensively against distilled water at 4°C for 48 hours to remove phenol and LDS. b. Add 4 volumes of ice-cold diethyl ether to the dialyzed sample to precipitate any remaining contaminants and extract residual phenol. Mix and centrifuge at 2,000 x g for 10 minutes. Discard the ether layer. c. Lyophilize the final aqueous sample to obtain the purified glycoprotein powder.

Workflow Visualization

Conclusion

The molecular structure of this compound, characterized by its amphipathic nature and bulky iodine substituents, directly underlies its utility as a potent yet selective chaotropic agent. Its ability to disrupt hydrophobic and electrostatic forces in a controlled manner makes it an indispensable tool for the solubilization of cell membranes and the dissociation of protein complexes. For researchers in proteomics, membrane biology, and molecular diagnostics, a thorough understanding of LDS's structure and mechanism of action is paramount for designing effective extraction and purification strategies. This guide provides the foundational knowledge and practical insights necessary to leverage the unique properties of this powerful biochemical reagent.

References

- 1. scbt.com [scbt.com]

- 2. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 3. Selective release of inner core proteins from intestinal microvillus membrane by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycoproteins: isolation from cellmembranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Laboratory Handling of Lithium Diiodosalicylate

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for Lithium diiodosalicylate (LIS) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Introduction to this compound: Properties and Applications

This compound (CAS No. 653-14-5) is a lithium salt of 3,5-diiodosalicylic acid.[1][2] It is a biochemical reagent often utilized in life science research.[1] Notably, it has been used in studies related to bipolar disorder and other psychiatric conditions, where its mechanism of action is thought to involve the modulation of neurotransmitters like dopamine and serotonin.[1][3][4] Given its reactive nature and potential biological effects, a thorough understanding of its hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₃I₂LiO₃ |

| Molecular Weight | 395.85 g/mol [2][5] |

| Appearance | White powder[6] |

| Storage Temperature | -20°C[5][7] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical.[8] Understanding the specific risks associated with this compound is the first step in establishing a robust safety protocol. The primary hazards are summarized below.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source: Fisher Scientific Safety Data Sheet[8]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

The causality behind these classifications lies in the chemical nature of the compound. The presence of iodine and the salicylate moiety can lead to irritant effects on biological tissues. Inhalation of the fine powder can directly irritate the mucous membranes and the respiratory tract.[9] Skin or eye contact can lead to local irritation, while ingestion or significant dermal absorption can result in systemic toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is to work in a well-ventilated area.[8]

-

Chemical Fume Hood: All weighing and solution preparation activities should be conducted within a certified chemical fume hood. This is to control the inhalation hazard posed by the fine powder.

-

Glove Box: For procedures requiring an inert atmosphere or for handling larger quantities, a glove box is recommended.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Item | Specifications | Rationale |

| Hand Protection | Nitrile or latex gloves, powder-free.[11][12] | To prevent skin contact and subsequent irritation or absorption. Powder-free gloves are recommended to avoid aerosolization of the compound.[11][13] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][12] | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |

| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or a respirator with appropriate cartridges.[5][7][11] | Required when handling the powder outside of a fume hood or when there is a risk of aerosolization. |

| Body Protection | Laboratory coat with long sleeves and a solid front.[13] | To protect the skin and personal clothing from contamination. |

Diagram: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating chemical exposure.

Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined SOPs is essential for ensuring consistent and safe handling of this compound.

Weighing and Solution Preparation

-

Preparation: Don all required PPE (lab coat, gloves, and safety glasses). Ensure the chemical fume hood is operational.

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a tared weigh boat or paper.

-

Handle the container of this compound with care to avoid generating dust.

-

Close the container tightly immediately after use.

-

-

Dissolution:

-

Add the weighed powder to the solvent in a suitable container (e.g., beaker or flask) within the fume hood.

-

If necessary, use gentle heating or sonication to aid dissolution, ensuring the container is appropriately covered to prevent splashing.

-

-

Cleanup:

-

Wipe down the balance and the work surface in the fume hood with a damp cloth.

-

Dispose of the weigh boat and any contaminated materials in the designated chemical waste container.

-

Remove gloves and wash hands thoroughly with soap and water.[10]

-

Storage

-

Store this compound in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature for long-term stability is -20°C.[5][7]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[8]

-

Store away from incompatible materials, such as strong oxidizing agents.[8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is crucial.

Spill Response Workflow:

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[8][10] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes.[8] Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[10] Clean the mouth with water and seek immediate medical attention.[8][10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The safe handling of this compound in a laboratory setting is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established standard operating procedures. By understanding the inherent hazards of the compound and implementing the multi-layered safety measures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive research environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potential mechanisms of action of lithium in bipolar disorder. Current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-ジヨードサリチル酸リチウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemsavers.com [chemsavers.com]

- 7. Lithium 3,5-diiodosalicylate analyticalstandard 653-14-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. pppmag.com [pppmag.com]

- 12. quora.com [quora.com]

- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

A Technical Guide to Lithium Diiodosalicylate: From Discovery to its Seminal Application in Membrane Biology

Executive Summary

Lithium 3,5-diiodosalicylate (LIS) is a powerful chaotropic agent that revolutionized the study of cellular membranes. Its introduction in the early 1970s provided a novel and highly effective method for selectively solubilizing and extracting integral membrane components, particularly glycoproteins, without the harsh conditions required by previous techniques. This guide provides an in-depth analysis of the discovery of LIS as a biochemical tool, its underlying mechanism of action, and a detailed examination of its original, pioneering application in the isolation of glycoproteins from human erythrocyte membranes. This work is intended for researchers and professionals in biochemistry, cell biology, and drug development who require a foundational understanding of this critical laboratory reagent.

Introduction: The Challenge of the Cell Membrane

Prior to the 1970s, the detailed molecular analysis of cellular membranes was a formidable challenge. The fluid mosaic model was gaining acceptance, but the integral proteins embedded within the lipid bilayer remained largely inaccessible. Existing methods for their extraction often relied on harsh detergents that could irreversibly denature the proteins of interest, or organic solvents that disrupted the entire membrane structure indiscriminately. There was a critical need for a reagent that could gently yet effectively dissociate non-covalently bound membrane components, allowing for their purification and subsequent characterization in a functionally intact state.

The Genesis of a Reagent: Marchesi and Andrews' Breakthrough

In 1971, V. T. Marchesi and E. P. Andrews at the National Institutes of Health published a seminal paper in Science that introduced Lithium diiodosalicylate to the world of biochemistry.[1] They demonstrated that LIS was remarkably effective at extracting a major glycoprotein (later known as Glycophorin A) from human red blood cell membranes in a water-soluble form. This was a landmark achievement, as it provided a clear and reproducible method to isolate an integral membrane protein while preserving its antigenic and receptor-binding activities.[1] Their work established LIS as a key tool in membrane biology and paved the way for the detailed characterization of countless membrane proteins in the decades that followed.

Mechanism of Action: Controlled Chaotropic Disruption

This compound's efficacy stems from its nature as a chaotropic agent . Chaotropes are substances that disrupt the highly ordered hydrogen-bonding network of water.[2][3] This disruption has two major consequences for biological macromolecules:

-

Weakening of the Hydrophobic Effect: The hydrophobic effect, which drives nonpolar molecules (like lipid tails and hydrophobic protein domains) to aggregate and exclude water, is significantly weakened. This makes it more energetically favorable for the hydrophobic components of the membrane to become exposed to the aqueous environment.

-

Disruption of Non-Covalent Interactions: LIS interferes with van der Waals forces, hydrogen bonds, and electrostatic interactions that stabilize the association between lipids and proteins within the membrane.[3]

The LIS molecule, with its lithium cation and large, polarizable diiodosalicylate anion, is particularly effective. It is believed to partition into the membrane, where the diiodosalicylate portion intercalates between lipid and protein components, disrupting their organization. The lithium ion may further contribute by interacting with charged residues on proteins and lipid headgroups.[4][5]

This mechanism allows for a controlled, concentration-dependent dissociation. At lower concentrations (e.g., 20-30 mM), LIS can selectively release peripheral or cytoskeletal proteins, leaving the integral membrane glycoproteins associated with the lipid fraction.[6] At higher concentrations, it can lead to the total disruption of the membrane and solubilization of even the most deeply embedded integral proteins.[6]

The Original Application: Isolation of Glycoproteins from Erythrocyte Ghosts

The protocol developed by Marchesi and Andrews remains a classic example of the power of LIS. It provided a robust method to obtain a highly purified, water-soluble glycoprotein fraction from red blood cell "ghosts" (membranes left after hemolysis).

Experimental Rationale & Workflow

The core principle of the Marchesi and Andrews method is to use LIS to dissociate the desired glycoproteins from the erythrocyte membrane, followed by a phenol-water partition to separate the water-soluble glycoproteins from lipids and other hydrophobic proteins.

Detailed Step-by-Step Protocol (Adapted from Marchesi & Andrews, 1971)

I. Preparation of Erythrocyte Membranes (Ghosts)

-

Obtain fresh human red blood cells. Wash three times in a buffered saline solution by centrifugation to remove plasma proteins.

-

Induce hemolysis by lysing the cells in a large volume of cold, hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet the erythrocyte membranes or "ghosts".

-

Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear and the pellet is pearly-white, indicating the removal of residual hemoglobin.

II. LIS-Phenol Extraction

-

Suspend the packed erythrocyte ghosts in an equal volume of 0.3 M this compound in 50 mM Tris-HCl buffer, pH 7.5.

-

Stir the suspension gently at room temperature for 15 minutes to allow LIS to partition into the membranes and dissociate the components.

-

Add an equal volume of 50% (w/v) phenol in water to the suspension.

-

Transfer the mixture to a cold room or ice bath (4°C) and stir for an additional 30 minutes. The phenol will denature and partition hydrophobic proteins and lipids.

-

Separate the phases by centrifugation at approximately 4,000 x g for 10 minutes at 4°C.

III. Purification of Glycoproteins

-

Carefully collect the upper aqueous phase , which contains the water-soluble glycoproteins. The lower phenol phase and the interface contain lipids and denatured hydrophobic proteins.

-

Transfer the aqueous phase to dialysis tubing.

-

Dialyze extensively against several changes of deionized water at 4°C for 48-72 hours to remove LIS, phenol, and other small molecules.

-

The dialyzed solution can be lyophilized (freeze-dried) to yield a fluffy, white powder of the purified glycoprotein fraction.

Data and Expected Results

The original study reported that this procedure yields a preparation that is approximately 60% carbohydrate and 40% protein by weight. This fraction retains significant biological activity, including blood group antigens and receptors for influenza viruses and various lectins.[1]

| Parameter | Result from Marchesi & Andrews (1971)[1] |

| Composition | 60% Carbohydrate, 40% Protein |

| Solubility | Water-soluble |

| Biological Activity | Contains A, B, and MN blood group antigens |

| Contains receptors for influenza virus | |

| Contains receptors for phytohemagglutinins | |

| Purity | Homogeneous preparation after chromatography |

Conclusion and Legacy

The introduction of this compound by Marchesi and Andrews was not merely an incremental improvement; it was a transformative development in membrane biochemistry. It provided the first widely accessible and reproducible method for the gentle isolation of integral membrane proteins in a state suitable for functional and structural analysis. This pioneering work directly enabled the detailed characterization of glycophorin and served as a foundational technique that was adapted for the study of countless other membrane systems, from intestinal microvilli to chromaffin granules.[6][7] The principles of controlled chaotropic disruption demonstrated with LIS continue to influence modern methods for protein extraction and purification.

References

- 1. Glycoproteins: isolation from cellmembranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclei Acid Extraction [apollo11.isto.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective release of inner core proteins from intestinal microvillus membrane by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of glycoproteins after extraction of bovine chromaffin-granule membranes with lithium di-iodosalicylate. Purification of glycoprotein II from the soluble fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chaotropic Properties of Lithium Diiodosalicylate: Theoretical Basis and Practical Applications

Abstract

Lithium 3,5-diiodosalicylate (LIS) is a powerful chaotropic salt widely employed in biochemical and molecular biology protocols for its exceptional ability to disrupt cellular membranes and denature macromolecules. This guide provides an in-depth exploration of the theoretical principles underpinning the chaotropic nature of LIS. We will dissect the contributions of its constituent ions within the framework of the Hofmeister series, analyze the thermodynamic forces driving its disruptive capabilities, and illustrate its mechanism of action on water structure and the hydrophobic effect. Furthermore, this document provides field-proven methodologies for the practical application of LIS in membrane protein extraction and nucleic acid isolation, complete with detailed protocols and critical parameter summaries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of LIS to optimize existing protocols and innovate new applications.

Introduction: The Principle of Chaotropicity

In aqueous biological systems, the structure and function of macromolecules like proteins and nucleic acids are dictated by a delicate balance of non-covalent forces, including hydrogen bonds, van der Waals forces, and, most critically, the hydrophobic effect.[1] The hydrophobic effect is not an attractive force between nonpolar molecules, but rather a consequence of the highly ordered, cage-like structure of water molecules (the hydration shell) that form around nonpolar surfaces. This ordering of water represents a state of low entropy (high order). The aggregation of nonpolar groups minimizes the surface area exposed to water, thereby releasing the ordered water molecules into the bulk solvent and increasing the overall entropy of the system, a thermodynamically favorable event.

A chaotropic agent is a substance that disrupts this intricate hydrogen-bonding network of water.[1][2] By interfering with water's structure, chaotropes increase the entropy of the bulk solvent, making it a less ordered, more "chaotic" environment.[3][4] This disruption weakens the hydrophobic effect, as the energetic penalty for exposing nonpolar residues to the solvent is reduced.[1][5] Consequently, macromolecules tend to denature, exposing their hydrophobic cores to the now more accommodating solvent, and lipid bilayers, stabilized by hydrophobic interactions, lose their integrity and solubilize.[1][6]

Common chaotropic agents include high concentrations of urea, guanidinium chloride, and certain salts containing ions from the lower end of the Hofmeister series.[1][7] Lithium diiodosalicylate distinguishes itself as a particularly potent chaotrope, effective at lower concentrations than many of its counterparts, making it a valuable tool for specific biochemical applications.

Theoretical Basis of LIS Chaotropicity

The potent chaotropic activity of this compound stems from the unique properties of its constituent ions: the small lithium cation (Li⁺) and the large, polarizable 3,5-diiodosalicylate anion.

The Hofmeister Series: A Framework for Ion Effects

In 1888, Franz Hofmeister systematically ranked ions based on their ability to precipitate proteins from solution.[8] This ranking, now known as the Hofmeister or lyotropic series, reflects the ions' fundamental effects on water structure and macromolecular stability.[8][9]

-

Kosmotropes ("structure-makers"): These are typically small, highly charged ions that are strongly hydrated (e.g., SO₄²⁻, H₂PO₄⁻, Mg²⁺, Li⁺). They increase the ordering of water, strengthen the hydrophobic effect, and stabilize protein structures, often leading to "salting-out" or precipitation at high concentrations.[8][9]

-

Chaotropes ("structure-breakers"): These are typically large, monovalent ions with low charge density that are weakly hydrated (e.g., SCN⁻, ClO₄⁻, I⁻, guanidinium⁺). They disrupt water structure, weaken the hydrophobic effect, and destabilize macromolecules, leading to "salting-in" or solubilization.[7][8][9]

The classical Hofmeister series for anions is generally ordered as: Kosmotropic ↔ Chaotropic SO₄²⁻ > HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻

Dissecting the LIS Molecule

The Diiodosalicylate Anion: The Engine of Chaotropicity The primary driver of LIS's chaotropic power is the 3,5-diiodosalicylate anion. Its properties contribute synergistically:

-

Large Ionic Radius & Low Charge Density: The anion is large and possesses a single negative charge distributed over its structure. This low charge density results in weak interactions with water molecules, preventing the formation of a stable, ordered hydration shell and thus promoting disorder in the surrounding water.

-

High Polarizability: The presence of two large iodine atoms on the aromatic ring makes the anion highly polarizable. This allows it to participate in favorable van der Waals interactions with the nonpolar regions of macromolecules, further stabilizing their unfolded, solvent-exposed state.

-

Aromatic Structure: The planar aromatic ring can intercalate into hydrophobic regions of proteins and lipid bilayers, physically disrupting their structure.

The Lithium Cation: A Modulating Partner The lithium cation (Li⁺) is classified as a kosmotrope due to its small size and high charge density.[8] While this may seem counterintuitive for a chaotropic salt, the overall effect of a salt is a combination of its ionic constituents. In LIS, the powerful chaotropic nature of the massive diiodosalicylate anion overwhelmingly dominates the weaker kosmotropic effect of the lithium cation. This combination is highly effective, as the potent anion disrupts the hydrophobic interactions holding macromolecules together, while the small cation can effectively shield negative charges on proteins and nucleic acids, preventing aggregation once they are denatured.

Thermodynamic Mechanism of Action

The chaotropic effect of LIS can be understood through the lens of thermodynamics, primarily driven by changes in entropy (ΔS).

-

In the absence of LIS: Protein folding and membrane assembly are spontaneous processes (negative ΔG). While the ordering of the macromolecule itself is entropically unfavorable (negative ΔS_folding), this is overcome by a large, positive entropy change from the release of ordered water molecules into the bulk solvent (positive ΔS_water).

-

In the presence of LIS: LIS disorders the bulk water, making it a high-entropy environment to begin with. This significantly reduces the entropic gain (ΔS_water) achieved by burying hydrophobic surfaces. With the primary thermodynamic driving force for folding and assembly weakened, the equilibrium shifts toward the unfolded or solubilized state.

The overall process is a thermodynamically driven shift towards maximizing the entropy of the entire system (water + LIS + macromolecule).

Caption: Thermodynamic equilibrium shift induced by LIS.

Practical Applications & Methodologies

The potent and rapid action of LIS makes it an invaluable reagent for disrupting biological structures while preserving the integrity of specific target molecules.

Membrane Protein Extraction

LIS is exceptionally effective for solubilizing integral and membrane-associated proteins from the lipid bilayer, often preserving their functional state better than many detergents.[6][10] Its mechanism involves the rapid destabilization of the hydrophobic interactions that maintain membrane integrity.[1]

Experimental Protocol: LIS-based Extraction of Membrane Proteins

This protocol provides a general framework for the extraction of membrane proteins from cultured mammalian cells. Optimization is critical and will depend on the specific cell type and target protein.

Reagents Required:

-

LIS Lysis Buffer: 0.3 M this compound, 100 mM Tris-HCl pH 7.5, 5 mM DTT, 1x Protease Inhibitor Cocktail.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Scraper.

Step-by-Step Methodology:

-

Cell Culture: Grow mammalian cells to ~80-90% confluency in an appropriate culture dish (e.g., 10 cm dish).

-

Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 5 mL of ice-cold PBS.

-

Lysis: Add 1 mL of ice-cold LIS Lysis Buffer directly to the plate. Use a cell scraper to gently collect the lysate.

-

Incubation: Transfer the lysate to a 1.5 mL microcentrifuge tube. Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis and solubilization. Causality: This incubation period allows LIS to fully disrupt membrane structures and solubilize hydrophobic proteins.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new, pre-chilled microcentrifuge tube.

-

Downstream Analysis: The extracted proteins are now ready for downstream applications such as immunoprecipitation, Western blotting, or activity assays.

Caption: Workflow for membrane protein extraction using LIS.

Nucleic Acid Isolation

The ability of LIS to rapidly lyse cells and simultaneously denature proteins is highly advantageous for nucleic acid isolation.[3][7] It effectively inactivates endogenous nucleases (RNases and DNases) that would otherwise degrade the target DNA or RNA upon cell disruption. Protocols like DEFND-seq utilize LIS for this purpose.[11]

Table 1: Critical Parameters for LIS-based Lysis

| Parameter | Typical Range | Rationale & Field-Proven Insights |

| LIS Concentration | 0.1 M - 0.4 M | A concentration of ~0.3 M is a robust starting point. Lower concentrations may not fully solubilize membranes, while higher concentrations can be difficult to remove and may interfere with downstream enzymatic reactions. |

| Temperature | 4°C | Performing lysis on ice is crucial to minimize proteolytic and nuclease activity that may persist before complete denaturation by LIS. |

| pH | 7.5 - 8.5 | A slightly alkaline pH helps maintain the solubility of nucleic acids and proteins and ensures the stability of the reagents. |

| Reducing Agent (DTT) | 1 - 5 mM | Dithiothreitol (DTT) is included to break disulfide bonds in proteins, further aiding in denaturation and inactivation of nucleases like RNases, which are rich in disulfide bridges. |

| Incubation Time | 15 - 30 min | Sufficient time is needed for complete membrane disruption. However, prolonged incubation is generally unnecessary and does not improve yield. |

Conclusion

This compound's efficacy as a chaotropic agent is rooted in fundamental principles of thermodynamics and physical chemistry. The dominant, structure-disrupting properties of its large, polarizable diiodosalicylate anion overwhelm the structure-making tendencies of the lithium cation, resulting in a potent tool for weakening the hydrophobic effect. This controlled disruption of water structure allows for the effective solubilization of membranes and the denaturation of proteins. By understanding the theoretical basis of its action—grounded in the Hofmeister series and the entropic drive for disorder—researchers can more effectively harness the power of LIS to develop robust and efficient protocols for the isolation and analysis of complex biological macromolecules.

References

- 1. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solubilization of particulate proteins and nonelectrolytes by chaotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Hofmeister series - Wikipedia [en.wikipedia.org]

- 9. Understanding specific ion effects and the Hofmeister series - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00847E [pubs.rsc.org]

- 10. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. columbia.edu [columbia.edu]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Lithium Diiodosalicylate (LIS)-Phenol Extraction of Glycoproteins

Introduction

Glycoproteins, proteins covalently linked to oligosaccharides, are integral to a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] Their extraction and purification are paramount for functional studies, biomarker discovery, and the development of therapeutics. The Lithium Diiodosalicylate (LIS)-Phenol extraction method is a powerful technique for the selective isolation of glycoproteins, particularly from cell membranes.[2][3] This method leverages the chaotropic properties of LIS to solubilize membrane components and the differential partitioning of biomolecules in a phenol-water emulsion to separate glycoproteins from other cellular constituents.

This comprehensive guide provides a detailed, step-by-step protocol for the LIS-phenol extraction of glycoproteins. It is designed for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also the underlying scientific principles and practical insights to ensure successful implementation.

Principle of the Method

The LIS-phenol extraction method is a robust technique for the enrichment of glycoproteins based on their differential solubility in a biphasic system. The core of this method lies in the synergistic action of its two key reagents: this compound (LIS) and phenol.

-

This compound (LIS): LIS is a chaotropic agent that disrupts the hydrogen bonding network of water and weakens hydrophobic interactions. This property allows for the effective solubilization of integral and peripheral membrane proteins, including glycoproteins, by disrupting the lipid bilayer and protein-lipid interactions.

-

Phenol: Phenol is a versatile organic solvent that, when mixed with an aqueous solution, forms a biphasic system. In this system, denatured proteins and lipids partition into the organic (phenol) phase, while nucleic acids and polysaccharides remain in the aqueous phase.[4] Glycoproteins, due to their hydrophilic carbohydrate moieties, exhibit a unique partitioning behavior, often concentrating at the interface or in the aqueous phase, allowing for their separation from other proteins.

The combination of LIS for initial solubilization followed by phenol extraction provides a selective method to enrich for glycoproteins.

Materials and Reagents

Equipment

-

High-speed refrigerated centrifuge

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Vortex mixer

-

Ice bucket

-

Spectrophotometer

-

Dialysis tubing (10-12 kDa MWCO)

-

Standard laboratory glassware and plasticware

Reagents

-

This compound (LIS)

-

Phenol, Tris-HCl saturated, pH 8.0

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Protease inhibitor cocktail

-

Ethanol, absolute, ice-cold

-

Acetone, ice-cold

-

Deionized, distilled water (ddH₂O)

Solution Preparation

| Solution | Composition | Preparation Instructions |

| LIS Extraction Buffer | 0.3 M LIS, 50 mM Tris-HCl, pH 8.0 | Dissolve LIS and Tris in ddH₂O, adjust pH to 8.0 with HCl, and bring to final volume. Store at 4°C. |

| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ | Dissolve salts in ddH₂O, adjust pH to 7.4, and autoclave. Store at room temperature. |

| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | - | Commercially available or prepared by mixing equal volumes of buffered phenol and chloroform, then adding isoamyl alcohol. |

Detailed Step-by-Step Protocol

This protocol is optimized for the extraction of glycoproteins from cultured mammalian cells. Modifications may be necessary for other sample types.

Part 1: Cell Lysis and Solubilization

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media components. Centrifuge as in the previous step after each wash.

-

Cell Lysis: Resuspend the cell pellet in ice-cold LIS Extraction Buffer at a concentration of approximately 10⁷ cells/mL. Add a protease inhibitor cocktail to prevent protein degradation.

-

Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer with 10-15 strokes to ensure complete cell lysis.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate the solubilization of membrane proteins.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet insoluble cellular debris. Carefully collect the supernatant containing the solubilized glycoproteins.

Part 2: Phenol Extraction

-

Phase Separation: To the collected supernatant, add an equal volume of Tris-HCl saturated phenol (pH 8.0). Vortex vigorously for 1-2 minutes to create a homogenous emulsion.

-

Centrifugation: Centrifuge the emulsion at 10,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases. Three distinct layers will be visible:

-

Upper Aqueous Phase: Contains nucleic acids and some highly glycosylated proteins.

-

Interface: A white precipitate containing denatured proteins and some glycoproteins.

-

Lower Phenolic Phase: Contains lipids and the majority of non-glycosylated proteins.

-

-

Collection of Glycoproteins: Carefully collect the upper aqueous phase and the interfacial precipitate. The distribution of your target glycoprotein may vary, so it is advisable to test both fractions initially. For many membrane glycoproteins, a significant portion will be at the interface.

Part 3: Glycoprotein Precipitation and Purification

-

Ethanol Precipitation: To the collected aqueous phase and/or resuspended interface, add 4 volumes of ice-cold absolute ethanol. Mix gently and incubate at -20°C overnight to precipitate the glycoproteins.

-

Pelleting: Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated glycoproteins.

-

Washing: Carefully discard the supernatant and wash the pellet twice with ice-cold 80% acetone to remove any remaining phenol and other contaminants.

-

Drying and Resuspension: Air-dry the pellet briefly to remove residual acetone. Do not over-dry, as this can make resuspension difficult. Resuspend the glycoprotein pellet in a suitable buffer for your downstream application (e.g., PBS, Tris buffer).

-

Dialysis (Optional but Recommended): To remove any remaining LIS and other small molecule contaminants, dialyze the resuspended glycoproteins against your buffer of choice at 4°C for 24-48 hours with several buffer changes.

Workflow Visualization

Caption: Workflow of LIS-Phenol Glycoprotein Extraction.

Troubleshooting

| Problem | Potential Cause | Solution |

| Low Glycoprotein Yield | Incomplete cell lysis. | Ensure complete homogenization. Increase incubation time in LIS buffer. |

| Glycoproteins lost in the phenolic phase. | Some glycoproteins may partition into the phenol phase. Test all three phases (aqueous, interface, phenol) for your protein of interest. | |

| Over-drying of the final pellet. | Avoid excessive air-drying. Resuspend the pellet before it is completely dry. | |

| Protein Degradation | Protease activity. | Always use a fresh protease inhibitor cocktail. Keep samples on ice at all times. |

| Contamination with Nucleic Acids | Incomplete separation of the aqueous phase. | Be careful when collecting the aqueous phase to avoid the interface. Consider a DNase/RNase treatment step after resuspension of the final pellet. |

| Difficulty Resuspending Final Pellet | Protein aggregation. | Try resuspending in a buffer containing a mild detergent (e.g., 0.1% SDS) or a chaotropic agent (e.g., 2M urea). |

| Phenol Contamination in Final Sample | Inadequate washing of the pellet. | Perform at least two washes with ice-cold 80% acetone. Ensure all supernatant is removed after each wash. |

Expected Results and Downstream Applications

The yield of glycoproteins will vary depending on the cell type and the specific protein of interest. The purity of the extracted glycoproteins can be assessed by SDS-PAGE followed by Coomassie blue staining or a glycoprotein-specific stain such as Periodic Acid-Schiff (PAS). Further characterization can be performed using Western blotting with specific antibodies.

The purified glycoproteins are suitable for a wide range of downstream applications, including:

-

Mass spectrometry for glycan analysis

-

Enzyme-linked immunosorbent assays (ELISAs)

-

Functional assays

-

Structural studies

References

- 1. Recent Strategies for Using Monolithic Materials in Glycoprotein and Glycopeptide Analysis | MDPI [mdpi.com]

- 2. Glycoproteins: isolation from cellmembranes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid procedure for selectively isolating the major glycoprotein from purified rat brain myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]

Using Lithium diiodosalicylate for the isolation of membrane-bound proteins

Application Notes & Protocols

Topic: Using Lithium Diiodosalicylate for the Selective Isolation of Membrane-Bound Proteins

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Chaotropic Power of this compound: A Guide to the Gentle and Selective Extraction of Membrane Glycoproteins

Abstract The isolation of membrane-bound proteins in their native and functionally active state is a cornerstone of cellular biology and drug discovery, yet it presents significant technical hurdles. Traditional non-ionic detergents, while effective at solubilizing the lipid bilayer, often lead to protein denaturation and loss of function. This guide details the use of Lithium 3,5-diiodosalicylate (LIS), a mild chaotropic salt, as a powerful alternative for the gentle and selective extraction of membrane proteins, particularly glycoproteins. We will explore the underlying mechanism of chaotropic extraction, provide a detailed protocol based on the classic method for isolating glycoproteins from erythrocyte membranes, and discuss the critical parameters for validation, troubleshooting, and downstream application compatibility.

The Challenge: Preserving Integrity at the Lipid Frontier

Integral and peripheral membrane proteins are notoriously difficult to study. Embedded within or associated with the amphipathic lipid bilayer, their extraction requires agents that can disrupt the very structure that maintains their functional conformation. Strong ionic detergents can effectively solubilize membranes but often irreversibly denature the target proteins. Milder non-ionic detergents may preserve protein structure but can be less efficient and may interfere with downstream analyses.[1] The ideal method walks a fine line: efficiently liberating the protein from the membrane while meticulously preserving its structural and functional integrity.

The LIS Solution: A Mechanism of Controlled Disruption

This compound is not a classic detergent but a chaotropic agent . Its power lies in its ability to disrupt the highly ordered structure of water.[2]

2.1. Mechanism of Action: Weakening the Hydrophobic Effect

Chaotropic agents interfere with non-covalent intermolecular forces, primarily hydrogen bonds and hydrophobic interactions, which are crucial for membrane stability and protein folding.[2][3] LIS works by disordering the surrounding water molecules, which in turn weakens the hydrophobic effect that drives the association of lipids in the bilayer and holds proteins within the membrane.[4] This allows for a gentle "partitioning" of certain proteins away from the membrane structure without the harsh, micelle-forming action of detergents.

This mechanism is particularly effective for dissociating peripheral membrane proteins and selectively extracting glycoproteins, whose extensive carbohydrate moieties contribute to their solubility once released.[5]

Figure 1: Mechanism of LIS Extraction.

2.2. Advantages & Limitations of the LIS Method

The choice of extraction agent is critical and depends on the nature of the target protein and the intended downstream applications.

| Feature | This compound (LIS) | Traditional Non-Ionic Detergents (e.g., Triton X-100) |

| Mechanism | Chaotropic Agent: Disrupts water structure and weakens hydrophobic interactions.[4] | Surfactant: Forms micelles to encapsulate and solubilize hydrophobic molecules.[6] |

| Selectivity | High. Preferentially extracts glycoproteins and peripheral proteins.[5] | Low. Solubilizes the entire membrane, extracting most integral proteins.[7] |

| Gentleness | Very high. Often preserves native protein conformation and enzymatic activity.[8] | Moderate. Can cause partial denaturation or alter protein-lipid interactions.[1] |

| Efficiency | Variable. May not efficiently extract deeply embedded, multi-pass integral proteins.[2] | High. Generally effective for most integral membrane proteins.[9][10] |

| Downstream Impact | Minimal interference with many assays after removal (e.g., dialysis). | Can interfere with mass spectrometry and some immunoassays; requires removal.[6] |

| Primary Use Case | Isolation of functional glycoproteins and specific peripheral proteins. | General solubilization of total membrane proteome. |

Core Protocol: Isolation of Glycoproteins from Erythrocyte Membranes

This protocol is adapted from the foundational method developed by Marchesi and Andrews for the isolation of glycophorin from red blood cell (RBC) ghosts.[5] It serves as a robust template that can be optimized for other cell types.

3.1. Materials & Reagents

-

LIS Extraction Buffer:

-

0.3 M this compound

-

50 mM Tris-HCl, pH 7.5

-

Prepare fresh before use. Warm slightly to dissolve LIS if necessary, then cool to 4°C.

-

-

Phosphate Buffered Saline (PBS), pH 7.4: Ice-cold.

-

Hypotonic Lysis Buffer: 5 mM Sodium Phosphate, pH 8.0. Ice-cold.

-

Protease Inhibitor Cocktail (100X): Commercial cocktail containing inhibitors for serine, cysteine, and metalloproteases.

-

Starting Material: Freshly collected whole blood with anticoagulant (e.g., EDTA).

3.2. Experimental Workflow

The procedure involves three main stages: preparation of erythrocyte ghosts (membranes), extraction with LIS, and separation of the solubilized fraction.

Figure 2: Experimental workflow for LIS extraction.

3.3. Step-by-Step Methodology

Stage 1: Preparation of Erythrocyte Ghosts [4][11] (Perform all steps at 4°C to minimize proteolysis)

-

Isolate Erythrocytes: Centrifuge whole blood at 1,000 x g for 15 minutes. Carefully aspirate and discard the upper plasma layer and the "buffy coat" (containing white blood cells and platelets) sitting on top of the red blood cell pellet.

-

Wash RBCs: Resuspend the RBC pellet in 10 volumes of ice-cold PBS. Centrifuge at 1,000 x g for 10 minutes. Repeat this wash step two more times to remove residual plasma proteins.

-